3-(allyloxy)-N-(2-chlorobenzyl)benzamide
Description
3-(Allyloxy)-N-(2-chlorobenzyl)benzamide is a benzamide derivative featuring an allyloxy group at the 3-position of the benzoyl ring and a 2-chlorobenzyl substituent on the amide nitrogen. Though specific biological data for this compound are absent in the evidence, structurally related benzamides demonstrate diverse pharmacological activities, including modulation of neuronal nicotinic receptors (nAChRs) , anti-inflammatory effects , and sigma receptor targeting .
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C17H16ClNO2/c1-2-10-21-15-8-5-7-13(11-15)17(20)19-12-14-6-3-4-9-16(14)18/h2-9,11H,1,10,12H2,(H,19,20) |
InChI Key |
KYJRPTWRDBUNQJ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(allyloxy)-N-(2-chlorobenzyl)benzamide with structurally or functionally related benzamide derivatives. Key differences in substituents, biological targets, and activities are highlighted.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Position and Selectivity :
- The position of the allyloxy group significantly impacts receptor selectivity. For example, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (C4 substitution) shows preferential inhibition of hα4β2 nAChRs, whereas 3-substituted analogs (e.g., the target compound) may exhibit altered binding due to steric or electronic differences .
- Chlorine placement (e.g., 2-chlorobenzyl vs. 3-chlorophenyl) influences lipophilicity and receptor interactions. The 2-chlorobenzyl group in the target compound may enhance π-π stacking with aromatic residues in receptor pockets .
Biological Activity: Benzamides with pyridinyl or benzimidazolyl substituents (e.g., compound 1 and compound 3a) demonstrate subtype-specific receptor modulation, whereas sigma receptor ligands (e.g., [125I]PIMBA) prioritize halogenation (iodo/methoxy) for imaging applications . Antioxidant benzamides (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) prioritize phenolic hydroxyl groups, which are absent in the target compound but critical for radical scavenging .
The 2-chlorobenzyl moiety may reduce metabolic clearance compared to unsubstituted benzyl groups, as seen in anti-inflammatory benzamides .
Research Implications and Gaps
- Structural Optimization : The target compound’s allyloxy and 2-chlorobenzyl groups offer opportunities for further derivatization (e.g., allyl crosslinking for prodrug design or chlorobenzyl replacement to tune selectivity).
- Biological Profiling: No direct data on the compound’s activity exist in the evidence.
- Comparative SAR: The ~5-fold receptor selectivity of compound 1 suggests that minor structural changes in benzamides can markedly alter pharmacological profiles, warranting systematic exploration of substituent effects.
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